molecular formula C14H21NO2 B080021 2-(Diethylamino)ethyl 3-methylbenzoate CAS No. 10367-88-1

2-(Diethylamino)ethyl 3-methylbenzoate

Cat. No. B080021
CAS RN: 10367-88-1
M. Wt: 235.32 g/mol
InChI Key: NHHMPVPZDJSKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 3-methylbenzoate, also known as procaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn, who was searching for a safer alternative to cocaine. Procaine has since become a widely used anesthetic due to its low toxicity and effectiveness in blocking pain signals.

Mechanism Of Action

Procaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the nerve cells, which prevents the cells from generating action potentials. This leads to a loss of sensation in the affected area.

Biochemical And Physiological Effects

Procaine has a number of biochemical and physiological effects on the body. It can cause vasodilation, which increases blood flow to the affected area and can help to reduce inflammation. It can also decrease the release of neurotransmitters such as acetylcholine, which can contribute to its anesthetic effects.

Advantages And Limitations For Lab Experiments

Procaine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. It also has low toxicity and a well-established safety profile, which makes it a good choice for use in animal studies.
However, there are also limitations to the use of 2-(Diethylamino)ethyl 3-methylbenzoate in the laboratory. Its effects are relatively short-lived, which can make it difficult to use for longer-term studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate. One area of interest is the development of new local anesthetics that are more effective and longer-lasting than 2-(Diethylamino)ethyl 3-methylbenzoate. Another area of research is the investigation of the mechanisms of action of 2-(Diethylamino)ethyl 3-methylbenzoate and other local anesthetics, which could lead to the development of new treatments for pain and other conditions.
In addition, there is interest in exploring the use of 2-(Diethylamino)ethyl 3-methylbenzoate in combination with other drugs for the treatment of various diseases. For example, it has been suggested that 2-(Diethylamino)ethyl 3-methylbenzoate could be used in combination with chemotherapy drugs to reduce the side effects of these drugs on the nervous system.
Conclusion
2-(Diethylamino)ethyl 3-methylbenzoate, or 2-(Diethylamino)ethyl 3-methylbenzoate, is a widely used local anesthetic that has been extensively studied for its potential applications in scientific research. It works by blocking the transmission of nerve impulses in the body, and has a number of biochemical and physiological effects. While there are limitations to its use in the laboratory, there are also many potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate and its applications in medicine.

Synthesis Methods

Procaine is synthesized through a reaction between para-toluidine and diethylaminoethanol, which forms 2-(Diethylamino)ethyl 3-methylbenzoate. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.

Scientific Research Applications

Procaine has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanisms of pain and anesthesia, as well as for investigating the effects of local anesthetics on nerve function. Procaine has also been used in studies of drug metabolism and drug interactions.

properties

CAS RN

10367-88-1

Product Name

2-(Diethylamino)ethyl 3-methylbenzoate

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-methylbenzoate

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

NHHMPVPZDJSKJU-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C

synonyms

3-Methyl-benzoic acid, 2-diethylaminoethyl ester

Origin of Product

United States

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